molecular formula C24H32O4P2 B6338632 (2R,2'R,3R,3'R)-3,3'-Bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-4,4'-dimethoxy-2,2'-bi-1,3-benzoxaphosphole CAS No. 1228758-57-3

(2R,2'R,3R,3'R)-3,3'-Bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-4,4'-dimethoxy-2,2'-bi-1,3-benzoxaphosphole

Cat. No. B6338632
CAS RN: 1228758-57-3
M. Wt: 446.5 g/mol
InChI Key: KVPCVNGTJXEQKH-IKTNGCAPSA-N
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Description

The name of the compound indicates that it is a type of organic compound known as a benzoxaphosphole, which is a class of compounds containing a benzene fused to a oxaphosphole. The “2,2’,3,3’-tetrahydro-4,4’-dimethoxy” part of the name suggests that there are four hydrogen atoms and two methoxy groups attached to the benzoxaphosphole structure .


Molecular Structure Analysis

The (2R,2’R,3R,3’R) notation in the name of the compound refers to the configuration of the chiral centers in the molecule . In this case, it suggests that the compound has four chiral centers, each of which is in either an R (rectus, or right-handed) or S (sinister, or left-handed) configuration .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzoxaphospholes might include stability, reactivity, and the presence of aromaticity .

Scientific Research Applications

Catalytic Applications

Palladium(II) complexes incorporating C2-bridged chiral diphosphines, such as those related to the structure of interest, have been applied to enantioselective carbonyl-ene reactions, showing good to excellent enantioselectivities. These complexes serve as catalysts in organic synthesis, enabling the preparation of chiral molecules with high enantiomeric excess, important for pharmaceutical synthesis and fine chemical production (Luo et al., 2010).

Asymmetric Synthesis

Research has demonstrated the efficiency of atropisomeric diphosphines in copper-catalyzed asymmetric conjugate addition reactions. Such compounds, including BINAP and related diphosphines, are pivotal in achieving high regio- and enantioselectivities in the addition of dialkylzincs to enones or dienones, critical for the asymmetric synthesis of complex organic molecules (Morin et al., 2015).

Synthesis of Neutral Dinuclear Rhodium Diphosphine Complexes

Neutral dimeric μ2-X-bridged diphosphine rhodium complexes have been studied for their applications in various reactions. These complexes are typically prepared in situ and have been investigated for their role in catalytic processes, demonstrating the importance of precise ligand structures for achieving desired catalytic activities and selectivities (Meissner et al., 2015).

Organic Electronics and Photophysics

Compounds with complex phosphorus-containing moieties have been explored for their electronic and photophysical properties. For example, the synthesis of novel organometallic compounds with potential applications in organic electronics, including light-emitting diodes and solar cells, highlights the versatility of phosphorus-containing compounds in materials science (Lee et al., 2004).

Future Directions

The study of benzoxaphospholes and related compounds is an active area of research in organic chemistry. Future directions could include the synthesis of new benzoxaphosphole derivatives, studies of their reactivity, and exploration of their potential applications .

properties

IUPAC Name

(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-4-methoxy-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4P2/c1-23(2,3)29-19-15(25-7)11-9-13-17(19)27-21(29)22-28-18-14-10-12-16(26-8)20(18)30(22)24(4,5)6/h9-14,21-22H,1-8H3/t21-,22-,29-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPCVNGTJXEQKH-IKTNGCAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3OC4=C(P3C(C)(C)C)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@]1[C@@H](OC2=C1C(=CC=C2)OC)[C@@H]3OC4=C([P@]3C(C)(C)C)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,2'R,3R,3'R)-3,3'-Bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-4,4'-dimethoxy-2,2'-bi-1,3-benzoxaphosphole

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